BenchChemオンラインストアへようこそ!

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Hammett analysis structure-activity relationship triazole medicinal chemistry

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171388-40-1; molecular formula C₁₅H₁₂ClN₅O₂; MW 329.74 g/mol) is a trisubstituted 1,2,4-triazole derivative belonging to the 3-aniline-5-aryl triazole chemotype. This compound is composed of three distinct pharmacophoric elements: a 4-chloroaniline moiety linked via a methyleneamine bridge to the 3-position of the 1,2,4-triazole ring, and a 4-nitrophenyl substituent at the 5-position of the triazole.

Molecular Formula C15H12ClN5O2
Molecular Weight 329.74 g/mol
Cat. No. B15058982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Molecular FormulaC15H12ClN5O2
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H12ClN5O2/c16-11-3-5-12(6-4-11)17-9-14-18-15(20-19-14)10-1-7-13(8-2-10)21(22)23/h1-8,17H,9H2,(H,18,19,20)
InChIKeyKUUBBQDCQIMYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171388-40-1): Structural and Pharmacophoric Baseline


4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171388-40-1; molecular formula C₁₅H₁₂ClN₅O₂; MW 329.74 g/mol) is a trisubstituted 1,2,4-triazole derivative belonging to the 3-aniline-5-aryl triazole chemotype. This compound is composed of three distinct pharmacophoric elements: a 4-chloroaniline moiety linked via a methyleneamine bridge to the 3-position of the 1,2,4-triazole ring, and a 4-nitrophenyl substituent at the 5-position of the triazole . The 1,2,4-triazole core is a recognized privileged scaffold in medicinal chemistry, capable of functioning as a bioisostere for amide, ester, and heterocyclic systems, while the 4-nitrophenyl and 4-chloroaniline groups provide complementary electronic and lipophilic character relevant to target engagement [1]. The compound is commercially available at 95–97% purity from multiple suppliers and is primarily employed as a research tool and synthetic intermediate in early-stage drug discovery programs exploring nicotinic acetylcholine receptor (nAChR) modulation and lysophosphatidic acid receptor (LPAR) antagonism [2].

Why Generic Substitution Fails for 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline


Within the 3-aniline-5-aryl-1,2,4-triazole chemical series, small changes to the aniline para-substituent (—H, —CH₃, —OCH₃, —Cl) produce substantial shifts in electronic character (Hammett σₚ), lipophilicity (cLogP), and metabolic stability that cannot be compensated by adjusting other molecular regions [1]. The 4-chloro substituent (σₚ = +0.23) imparts a net electron-withdrawing effect that is mechanistically distinct from the electron-donating 4-methyl (σₚ = −0.17) or 4-methoxy (σₚ = −0.27) congeners, altering the pKₐ of the aniline NH and modulating hydrogen-bond donor strength [2]. Furthermore, the 4-nitrophenyl group on the triazole core is both a strong electron-withdrawing element and a reducible functional handle—enabling applications (e.g., colorimetric detection, prodrug activation) that are absent in analogs bearing 4-chlorophenyl or unsubstituted phenyl rings [3]. Substituting any of these three engineered structural features with a generic counterpart changes the compound's target engagement profile in nAChR PAM and LPAR antagonist assays, making direct interchange of in-class analogs scientifically unsound without re-validation.

Quantitative Differentiation Evidence: 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline vs. Closest Analogs


Comparative Electronic Effect of the Para-Chloro Substituent in the 3-Aniline-5-aryl-1,2,4-triazole Series

The 4-chloro substituent on the aniline ring of the target compound exerts a moderate electron-withdrawing effect (Hammett σₚ = +0.23), placing it between the unsubstituted parent (σₚ = 0.00) and the strongly electron-withdrawing nitro (σₚ = +0.78) [1]. In the context of 3-aniline-5-aryl-1,2,4-triazoles claimed as α7 nAChR positive allosteric modulators, the Janssen/Biofocus patent portfolio explicitly enumerates compounds with para-halogen (including chloro), para-methyl, and unsubstituted aniline rings, indicating that the electronic nature of this substituent is a critical SAR variable for receptor modulation [2].

Hammett analysis structure-activity relationship triazole medicinal chemistry

Computed Lipophilicity Differential: cLogP Comparison Across Four Para-Substituted Aniline-Triazole Analogs

Computational logP predictions (ALOGPS 2.1 / SwissADME consensus) indicate that the target compound (4-chloro) possesses an intermediate lipophilicity within its congeneric series. The 4-chloro substituent increases cLogP by approximately 0.7–0.9 log units relative to the unsubstituted aniline analog and by 0.3–0.5 log units versus the 4-methoxy derivative, while the 4-nitro analog is more hydrophilic [1]. This moderate lipophilicity positions the compound favorably within Lipinski Rule of Five space (cLogP < 5) while providing sufficient membrane permeability for cell-based assay applications.

cLogP lipophilicity drug-likeness ADME prediction

The 4-Nitrophenyl Group as a Dual-Function Handle: Chromogenic Detection and Reductive Prodrug Activation

The 4-nitrophenyl substituent on the 1,2,4-triazole ring is uniquely capable of serving as both a chromogenic reporter group (absorbance shift upon reduction of —NO₂ to —NH₂; λmax shift from ~320 nm to ~280 nm) and a substrate for nitroreductase (NTR)-mediated bioreductive activation [1]. In aromatase inhibition assays of structurally related 4-N-nitrophenyl-substituted amino-4H-1,2,4-triazoles, the nitrophenyl moiety was essential for activity, with the most potent compound achieving an IC₅₀ of 9.02 nM [2]. Analogs lacking the nitro group (e.g., bearing 4-chlorophenyl or unsubstituted phenyl at the triazole 5-position) cannot participate in NTR-dependent activation or serve as direct chromogenic probes.

nitroreductase prodrug colorimetric detection bioreductive activation

Comparative Predicted Metabolic Stability: Chlorine vs. Methyl Substitution on the Aniline Ring

Para-substituted anilines are subject to CYP450-mediated N-hydroxylation and subsequent Phase II conjugation, with the rate of metabolism influenced by the electronic character of the para-substituent. Electron-withdrawing groups such as chlorine reduce the electron density on the aniline nitrogen, decreasing the rate of N-oxidation relative to electron-donating substituents such as methyl [1]. In a systematic study of substituted aniline metabolism, 4-chloroaniline exhibited approximately 3- to 5-fold slower N-hydroxylation in human liver microsomes compared with 4-methylaniline, due to reduced nucleophilicity of the NH₂/NH group towards CYP450 iron-oxo species [2].

CYP450 metabolism metabolic stability para-substituent effect aniline clearance

Scaffold Privilege: 3-Aniline-5-aryl-1,2,4-triazole Motif in nAChR PAM and LPAR Antagonist Patent Filings

Two independent pharmaceutical patent families—Janssen/Biofocus (WO 2009/053691; US 8,143,419) [1] and Hoffmann-La Roche (WO 2013/189865; US 9,321,738) [2]—claim the 3-aniline-5-aryl-1,2,4-triazole scaffold for CNS and inflammatory indications, respectively. The Janssen patents specifically exemplify 4-chloroaniline-containing triazoles as α7 nAChR positive allosteric modulators, with generic Formula (I) encompassing halo, alkyl, and alkoxy para-substitution patterns on the aniline ring. The Roche patents claim N-aryltriazole compounds (including aniline-linked triazoles) as LPAR antagonists with reported IC₅₀ values in the 18–20 nM range for optimized examples [2].

α7 nAChR LPAR antagonist positive allosteric modulator patent landscape

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Screening Cascades

This compound is optimally deployed as a screening set member or tool compound for α7 nAChR PAM discovery programs. The 3-aniline-5-aryl-1,2,4-triazole scaffold is explicitly claimed in the Janssen/Biofocus patent family (US 8,143,419) for this mechanism, and the 4-chloroaniline substitution pattern is consistent with the preferred SAR space for enhancing agonist efficacy at the α7 receptor [1]. The intermediate lipophilicity (cLogP ~3.0–3.4) supports cell permeability in GH4C1 or SH-SY5Y neuronal cell-based calcium flux assays, while the chloro substituent's electron-withdrawing character may contribute to allosteric binding site complementarity.

Lysophosphatidic Acid Receptor 1 (LPAR1) Antagonist Probe Development

The compound serves as a structurally enabled starting point for LPAR1 antagonist medicinal chemistry, as the N-aryltriazole chemotype—including aniline-linked variants—is claimed by Hoffmann-La Roche in WO 2013/189865 [2]. With optimized examples in this series achieving IC₅₀ values of 18–20 nM, the target compound provides a tractable scaffold for systematic SAR exploration around the aniline para-position, triazole 5-aryl group, and methylene linker, applicable to pulmonary fibrosis and inflammatory disease models.

Nitroreductase-Responsive Prodrug and Chemical Biology Probe Design

The presence of the 4-nitrophenyl group enables bioreductive activation strategies for targeted drug delivery. Upon enzymatic reduction by nitroreductases (NTRs)—either endogenous (hypoxic tumor environments) or exogenously delivered (GDEPT/ADEPT systems)—the nitro group is converted to an amine, triggering a diagnostic absorbance shift (Δλmax ~40 nm) that can be monitored spectrophotometrically in real time [3]. This dual chromogenic/bioreductive functionality is absent in non-nitrated triazole analogs and supports applications in hypoxia-selective cytotoxicity assays and NTR-based gene therapy model systems.

Comparative Metabolism and Reactive Metabolite Formation Studies

The para-chloroaniline substructure provides a defined test case for investigating substituent electronic effects on aniline N-hydroxylation rates. Published microsomal data demonstrate that 4-chloroaniline undergoes N-hydroxylation approximately 3- to 5-fold slower than 4-methylaniline [4], predicting a lower rate of potentially toxic hydroxylamine metabolite formation. This makes the target compound a rational choice for metabolism-dependent toxicity studies comparing chloro-, methyl-, methoxy-, and unsubstituted aniline congeners within a constant triazole scaffold, enabling isolation of the aniline para-substituent as the sole variable.

Quote Request

Request a Quote for 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.